イバカフトル

説明

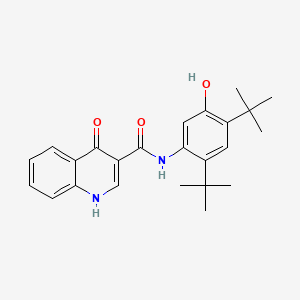

Ivacaftor is a medication primarily used to treat cystic fibrosis in individuals with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, such as the G551D mutation . It is a CFTR potentiator, which means it enhances the function of the defective CFTR protein, thereby improving chloride transport across cell membranes . Ivacaftor was developed by Vertex Pharmaceuticals and was approved by the U.S. Food and Drug Administration (FDA) in January 2012 .

科学的研究の応用

Ivacaftor has a wide range of scientific research applications:

作用機序

Target of Action

Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator . The CFTR protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes . It is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Mode of Action

Ivacaftor acts by increasing the open probability of the CFTR channel , thus enhancing the transport of chloride ions across epithelial membranes . This is achieved by binding to the channels directly to induce a non-conventional mode of gating .

Biochemical Pathways

The primary biochemical pathway affected by Ivacaftor is the chloride ion transport across cell membranes . By potentiating the CFTR protein, Ivacaftor enhances chloride ion transport, which in turn influences the fluidity of mucus in various organs. This can alleviate some of the symptoms of cystic fibrosis, such as the production of thick, sticky mucus that clogs the ducts of organs where it is produced .

Pharmacokinetics

Ivacaftor is highly lipophilic and exhibits a strong positive food effect . After oral administration, Ivacaftor is mainly eliminated in the feces after metabolic conversion, and this elimination represents 87.8% of the dose . The mean oral bioavailability of Ivacaftor was found to be between 16.2% and 18.4% . The relative contribution of lymphatic transport to the overall bioavailability was between 4.35% and 5.91% .

Result of Action

The primary result of Ivacaftor’s action is the improvement of CF symptoms and underlying disease pathology . By enhancing the function of the CFTR protein, Ivacaftor helps to normalize fluid and ion transport across cell membranes, reducing the production of thick mucus and alleviating associated complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .

Action Environment

The enzymatic activity of cytochromes P450 3A, which metabolizes Ivacaftor, is influenced by environmental factors . Furthermore, the airway mycobiota, which can be affected by Ivacaftor treatment, has been shown to fluctuate over time, conditioned by the inhalation of environmental conidia . Therefore, environmental factors can influence the action, efficacy, and stability of Ivacaftor .

生化学分析

Biochemical Properties

Ivacaftor plays a crucial role in biochemical reactions by potentiating the activity of the CFTR protein. The CFTR protein is an ion channel that regulates the transport of chloride and sodium ions across epithelial cell membranes in organs such as the lungs, pancreas, liver, and digestive system . Ivacaftor interacts with the CFTR protein by binding to it and increasing the probability that the channel remains open, thereby enhancing chloride ion transport . This interaction helps to alleviate the symptoms of cystic fibrosis by improving the hydration and clearance of mucus in the airways .

Cellular Effects

Ivacaftor has significant effects on various types of cells and cellular processes. In epithelial cells, particularly those lining the respiratory tract, ivacaftor enhances the function of the CFTR protein, leading to improved chloride ion transport and mucus clearance . This results in better lung function and reduced pulmonary exacerbations in cystic fibrosis patients . Additionally, ivacaftor has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CFTR protein . These effects contribute to the overall improvement in the health and quality of life of cystic fibrosis patients .

Molecular Mechanism

The molecular mechanism of ivacaftor involves its binding to the CFTR protein and potentiating its activity. Ivacaftor binds to specific sites on the CFTR protein, including the fourth cytosolic loop (ICL4) and a kink formed by transmembrane helix 8 (tm8) . This binding increases the open probability of the CFTR channel, allowing for enhanced chloride ion transport . Ivacaftor also modulates the gating of the CFTR channel, promoting a non-conventional mode of gating that further increases the channel’s activity . These molecular interactions result in improved ion transport and alleviation of cystic fibrosis symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ivacaftor have been observed to change over time. Ivacaftor is generally stable and maintains its activity over extended periods . Long-term studies have shown that ivacaftor provides sustained clinical benefits, including improved lung function, reduced pulmonary exacerbations, and better overall health outcomes in cystic fibrosis patients . The stability and degradation of ivacaftor can be influenced by factors such as storage conditions and formulation . In vitro and in vivo studies have demonstrated that ivacaftor remains effective over time, contributing to its long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of ivacaftor vary with different dosages in animal models. Studies have shown that ivacaftor is well-tolerated at therapeutic doses, with minimal adverse effects . At higher doses, ivacaftor can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances . In animal models, ivacaftor has been shown to improve lung function and reduce disease severity in cystic fibrosis . The therapeutic benefits of ivacaftor are dose-dependent, with higher doses providing greater improvements in clinical outcomes .

Metabolic Pathways

Ivacaftor is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A . The major metabolites of ivacaftor are M1 and M6, which account for the majority of the eliminated dose . Ivacaftor and its metabolites are mainly excreted in the feces . The metabolic pathways of ivacaftor involve oxidation and glucuronidation reactions, which facilitate its elimination from the body . The interaction of ivacaftor with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

Ivacaftor is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic and exhibits extensive distribution into peripheral tissues . Ivacaftor is primarily transported across cell membranes by passive diffusion, but it can also interact with transport proteins such as P-glycoprotein . The distribution of ivacaftor within tissues is influenced by factors such as tissue perfusion, binding to plasma proteins, and the presence of transporters . Ivacaftor is eliminated mainly in the feces as metabolites formed via CYP3A .

Subcellular Localization

Ivacaftor is localized within specific subcellular compartments, primarily in the plasma membrane where the CFTR protein is located . The binding of ivacaftor to the CFTR protein occurs at the cytosolic loops and transmembrane helices, which are critical for its potentiating activity . Ivacaftor does not undergo significant post-translational modifications that affect its subcellular localization . The targeting of ivacaftor to the plasma membrane ensures its effective interaction with the CFTR protein and subsequent therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor involves several key steps:

Industrial Production Methods: Industrial production of Ivacaftor follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow synthesis methods, which enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions: Ivacaftor undergoes various chemical reactions, including:

Oxidation: Ivacaftor can be oxidized to form metabolites such as Ivacaftor M1 and M6.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: Ivacaftor can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products:

Oxidation Products: Ivacaftor M1 and M6.

Reduction Products: Reduced forms of Ivacaftor.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Lumacaftor: Another CFTR modulator used in combination with Ivacaftor to treat cystic fibrosis.

Tezacaftor: Similar to Lumacaftor, it is used in combination with Ivacaftor for enhanced therapeutic effects.

Elexacaftor: A newer CFTR modulator that is often combined with Ivacaftor and Tezacaftor for improved efficacy.

Uniqueness of Ivacaftor: Ivacaftor is unique in its ability to directly potentiate the CFTR protein, making it effective in treating cystic fibrosis patients with specific gating mutations . Unlike other CFTR modulators, Ivacaftor significantly improves chloride transport and has a well-established safety profile .

特性

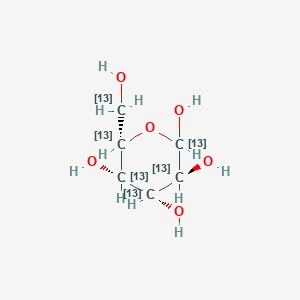

IUPAC Name |

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKAOJPTOLRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236281 | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

low (<0.05 µg/mL), 2.00e-03 g/L | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. Ivacaftor as monotherapy has failed to show a benefit for patients with delta-F508 mutations, most likely due to an insufficient amount of protein available at the cell membrane for interaction and potentiation by the drug. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Ivacaftor is indicated for the management of CF in patients with this second type of mutation, as it binds to and potentiates the channel opening ability of CFTR proteins on the cell membrane. Ivacaftor exerts its effect by acting as a potentiator of the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. Ivacaftor improves CF symptoms and underlying disease pathology by potentiating the channel open probability (or gating) of CFTR protein in patients with impaired CFTR gating mechanisms. The overall level of ivacaftor-mediated CFTR chloride transport is dependent on the amount of CFTR protein at the cell surface and how responsive a particular mutant CFTR protein is to ivacaftor potentiation. | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

873054-44-5 | |

| Record name | Ivacaftor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivacaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-215 | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)

![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)

![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)